Cvt-313
Overview
Description
CVT-313 is a potent and selective inhibitor of cyclin-dependent kinase 2 (CDK2). Cyclin-dependent kinases are a family of serine/threonine protein kinases that play crucial roles in regulating the cell cycle. This compound was identified from a purine analog library and has shown significant potential in inhibiting aberrant cell proliferation, making it a promising candidate for cancer therapy .
Mechanism of Action
Target of Action
CVT-313 is a potent, selective, reversible, and ATP-competitive inhibitor of Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine kinase whose activity is essential for the G1 to S transition during cell division .
Mode of Action
This compound interacts with CDK2 in a competitive manner with respect to ATP, with a Ki of 95 nM . This means that this compound competes with ATP for binding to the active site of CDK2, thereby inhibiting the kinase’s activity. It has no effect on other, non-related ATP-dependent serine/threonine kinases .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle, specifically the transition from the G1 phase to the S phase. CDK2 is a key regulator of this transition, and its inhibition by this compound results in cell cycle arrest at the G1/S boundary . This leads to downstream effects such as inhibition of cell proliferation.
Pharmacokinetics
It’s known that this compound is a small molecule drug , which typically have good bioavailability due to their ability to cross cell membranes.
Result of Action
The inhibition of CDK2 by this compound results in the arrest of the cell cycle at the G1/S boundary, preventing cells from entering the S phase and proliferating . This leads to growth inhibition in various cell types, with the IC50 for growth arrest ranging from 1.25 to 20 µM .
Biochemical Analysis
Biochemical Properties
CVT-313 inhibits CDK2 in a competitive manner with respect to ATP, with an IC50 of 0.5 µM in vitro . It has no effect on other, nonrelated ATP-dependent serine/threonine kinases .
Cellular Effects
This compound inhibits the hyperphosphorylation of the retinoblastoma gene product, arresting progression through the cell cycle at the G1/S boundary . It also inhibits the growth of human lung carcinoma cell line A549 in a dose-dependent manner .
Molecular Mechanism
This compound binds in the ATP-binding pocket of CDK2, interacting directly with Leu83, Asp86, and Asp145 . The binding is further stabilized by a water-mediated interaction with Asn132 .
Temporal Effects in Laboratory Settings
This compound increases the melting temperature of CDK2 by 7°C, indicating its protein-stabilizing effect . It also inhibits the growth of human lung carcinoma cell line A549, with an IC50 of 1.2 µM, which is in line with the reported biochemical potency of 0.5 µM .
Preparation Methods
Synthetic Routes and Reaction Conditions
CVT-313 is synthesized from purine analogsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple purification steps, such as crystallization and chromatography, to isolate the final product. The compound is then formulated into a suitable form for research or therapeutic use .
Chemical Reactions Analysis
Types of Reactions
CVT-313 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. The reactions are typically carried out in organic solvents at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to avoid over-oxidation.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, substitution reactions may yield halogenated derivatives, while oxidation and reduction reactions can lead to the formation of hydroxylated or dehydrogenated products .
Scientific Research Applications
CVT-313 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of cyclin-dependent kinase 2 and its effects on cell cycle regulation.
Biology: Employed in cell culture studies to investigate the role of cyclin-dependent kinase 2 in cell proliferation and apoptosis.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit aberrant cell proliferation.
Industry: Utilized in the development of new cyclin-dependent kinase inhibitors for various therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Flavopiridol: A broad-spectrum cyclin-dependent kinase inhibitor with activity against multiple cyclin-dependent kinases.
SU9516: A selective inhibitor of cyclin-dependent kinase 2 with similar potency to CVT-313.
Roscovitine: Another selective cyclin-dependent kinase inhibitor with a broader spectrum of activity
Uniqueness of this compound
This compound is unique due to its high selectivity for cyclin-dependent kinase 2 over other cyclin-dependent kinases. This selectivity reduces the likelihood of off-target effects and enhances its potential as a therapeutic agent for cancer treatment. Additionally, this compound has shown significant efficacy in preclinical studies, making it a promising candidate for further development .
Properties
IUPAC Name |
2-[2-hydroxyethyl-[6-[(4-methoxyphenyl)methylamino]-9-propan-2-ylpurin-2-yl]amino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O3/c1-14(2)26-13-22-17-18(21-12-15-4-6-16(29-3)7-5-15)23-20(24-19(17)26)25(8-10-27)9-11-28/h4-7,13-14,27-28H,8-12H2,1-3H3,(H,21,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVIIUBWMBHLOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C(N=C(N=C21)N(CCO)CCO)NCC3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173812 | |
Record name | CVT-313 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30173812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199986-75-9 | |
Record name | CVT-313 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199986759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CVT-313 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30173812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CVT-313 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5490K8I7S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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